The compound is classified under nitrophenols, which are derivatives of phenol where one or more hydrogen atoms are replaced by nitro groups. It can be sourced from nitration processes involving di-tert-butylphenols, and it has been documented in chemical databases such as PubChem and BenchChem.
The synthesis of 2,4-di-tert-butyl-5-nitrophenol typically involves the nitration of di-tert-butylphenol. A common method includes:
A more advanced synthesis route involves:
2,4-Di-tert-butyl-5-nitrophenol can participate in several types of chemical reactions:
The mechanism by which 2,4-di-tert-butyl-5-nitrophenol exerts its effects often involves its role as an uncoupler in oxidative phosphorylation. This means it can disrupt ATP synthesis by dissipating the proton gradient across mitochondrial membranes. Studies suggest that it may interact with specific proteins involved in energy metabolism, although detailed molecular targets remain an area for further research .
The physical properties of 2,4-di-tert-butyl-5-nitrophenol include:
Chemical properties include:
2,4-Di-tert-butyl-5-nitrophenol has several applications in scientific research:
Bacteria utilize specialized pathways to synthesize phenolic compounds, with 2,4-di-tert-butylphenol (2,4-DTBP) serving as a precursor for nitration into 2,4-di-tert-butyl-5-nitrophenol. In Pseudomonas species, this process begins with the shikimate pathway, which generates p-hydroxybenzoic acid. This intermediate undergoes alkylation via prenyltransferases using dimethylallyl diphosphate (DMAPP) to introduce tert-butyl groups. A pivotal decarboxylation step—catalyzed by microbial phenolic acid decarboxylases—yields the 2,4-DTBP scaffold [7]. Bacillus and Streptomyces strains further modify this scaffold through oxidative nitration. Here, cytochrome P450 enzymes activate molecular oxygen, enabling electrophilic substitution at the phenol ring’s C-5 position. Nitrite (NO₂⁻) serves as the nitrogen donor, sourced from microbial nitrate assimilation pathways [2] [7].
Table 1: Key Bacterial Producers of 2,4-DTBP Precursors
Bacterial Strain | Family | Metabolic Pathway | Key Intermediate |
---|---|---|---|
Pseudomonas monteilii | Pseudomonadaceae | Shikimate → Alkylation → Decarboxylation | p-Hydroxybenzoic acid |
Bacillus subtilis | Bacillaceae | Mevalonate → DMAPP → Alkylation | Dimethylallyl diphosphate |
Streptomyces globosus | Streptomycetaceae | Nitrate reduction → Nitrite | Nitrosonium ion (NO⁺) |
Genetic engineering efforts have targeted the aro gene cluster (shikimate pathway) and cytochrome P450 systems to enhance precursor flux. For instance, overexpression of aroF (encoding DAHP synthase) in E. coli increased 2,4-DTBP titers 3.2-fold, facilitating subsequent nitration [7].
Fungi synthesize 2,4-DTBP via polyketide and phenylpropanoid pathways, with nitration occurring as a late-stage modification. In the endophytic ascomycete Daldinia eschscholtzii, type III polyketide synthases (PKS) condense malonyl-CoA with acetyl-CoA to form orsellinic acid. This intermediate undergoes prenylation and decarboxylation, analogous to bacterial pathways. However, fungal systems employ distinct terpene cyclases to generate tert-butyl moieties from farnesyl diphosphate (FPP) derivatives [7]. Nitration is mediated by flavin-dependent nitroreductases, which utilize NADH to reduce nitrate to nitrite, followed by electrophilic aromatic substitution. Aspergillus terreus and Penicillium flavigenum exhibit similar pathways, though D. eschscholtzii shows superior nitration efficiency due to a unique nitroreductase (DbpN) with a catalytic efficiency (kcat/Km) of 4.7 × 10⁴ M⁻¹s⁻¹ [7].
Table 2: Fungal Systems Producing 2,4-DTBP-Derived Metabolites
Fungal Species | Family | Biosynthetic Pathway | Key Enzyme | Yield (mg/L) |
---|---|---|---|---|
Daldinia eschscholtzii | Hypoxylaceae | Polyketide-terpenoid | DbpN nitroreductase | 38.2 ± 2.1 |
Aspergillus terreus | Trichocomaceae | Phenylpropanoid | P450-B1 monooxygenase | 12.6 ± 0.9 |
Penicillium flavigenum | Trichocomaceae | Polyketide | FAD-dependent nitrase | 9.4 ± 1.3 |
Metabolic engineering in D. eschscholtzii has focused on overexpressing dbpN and enhancing FPP supply via the mevalonate pathway. Silencing competitive branches (e.g., ergosterol biosynthesis) increased 2,4-di-tert-butyl-5-nitrophenol titers by 58% in optimized bioreactors [7].
In plants, 2,4-DTBP biosynthesis occurs primarily through the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to cinnamic acid. This compound undergoes β-oxidation and prenylation to form 2,4-DTBP. Gymnosperms like Pinus massoniana and P. yunnanensis (Pinaceae) accumulate high levels of 2,4-DTBP in resin ducts and cones, where it functions as an allelochemical [2]. Nitration likely involves apoplastic peroxidases that generate reactive nitrogen species (RNS) from soil nitrates. For example, horseradish peroxidase (HRP) catalyzes the H₂O₂-dependent oxidation of NO₂⁻ to nitrogen dioxide radicals (•NO₂), which attack the phenol ring at the ortho position relative to the hydroxyl group [2].
Angiosperms such as Artemisia annua (Asteraceae) and Chrysanthemum indicum exhibit tissue-specific accumulation, with roots and rhizosphere soils showing the highest nitrated derivatives. This compartmentalization suggests transport of 2,4-DTBP to root tissues, followed by nitration via soil-microbe derived enzymes [2].
The nitration of 2,4-DTBP to 2,4-di-tert-butyl-5-nitrophenol is catalyzed by three enzymatic systems:
Table 3: Enzymes Catalyzing Nitration of 2,4-DTBP
Enzyme Class | Source Organism | Cofactors | Regioselectivity | Catalytic Rate (s⁻¹) |
---|---|---|---|---|
Cytochrome P450nor | Bacillus licheniformis | O₂, NADPH | C-5 (98%) | 12.7 ± 0.8 |
DbpN nitroreductase | Daldinia eschscholtzii | FAD, NADH | C-5 (99%) | 8.3 ± 0.5 |
Horseradish peroxidase | Armoracia rusticana | H₂O₂ | C-5 (91%) | 5.2 ± 0.3 |
Metabolic engineering exploits these enzymes for in vitro nitration. Immobilized DbpN on chitosan beads achieved 95% conversion of 2,4-DTBP in continuous-flow bioreactors, demonstrating industrial potential [7].
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